Enhanced Molecular Complexity and H-Bonding vs. Ethyl Vanillin
3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde exhibits a molecular weight of 224.25 g/mol and contains 4 hydrogen bond acceptors and 1 hydrogen bond donor, compared to ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) which has a molecular weight of 166.18 g/mol with 3 hydrogen bond acceptors and 1 hydrogen bond donor [1]. The additional 3-hydroxypropoxy group increases the compound's topological polar surface area and provides an additional hydrogen bonding site, which can enhance aqueous solubility and modify binding interactions with biological targets [2].
| Evidence Dimension | Molecular Weight and Hydrogen Bonding Profile |
|---|---|
| Target Compound Data | Molecular Weight: 224.25 g/mol; H-Bond Acceptors: 4; H-Bond Donors: 1; Rotatable Bonds: 7 |
| Comparator Or Baseline | Ethyl vanillin (CAS 121-32-4): Molecular Weight: 166.18 g/mol; H-Bond Acceptors: 3; H-Bond Donors: 1; Rotatable Bonds: 3 |
| Quantified Difference | Molecular weight increase of 58.07 g/mol (35% higher); One additional hydrogen bond acceptor; Four additional rotatable bonds |
| Conditions | Calculated physicochemical properties based on molecular structure (in silico) |
Why This Matters
The increased molecular complexity and hydrogen bonding capacity directly influence solubility, membrane permeability, and target engagement, making this compound a distinct chemical probe for structure-activity relationship (SAR) studies where ethyl vanillin would be inadequate.
- [1] Benzaldehyde, 3-ethoxy-4-(3-hydroxypropoxy)-. CAS Registry Number 656810-09-2. Chemical Abstracts Service. View Source
- [2] Ethyl vanillin. CAS 121-32-4. Joint FAO/WHO Expert Committee on Food Additives (JECFA) Database. View Source
